molecular formula C10H10O5 B2866742 2-(2-Formyl-5-methoxyphenoxy)acetic acid CAS No. 856357-86-3

2-(2-Formyl-5-methoxyphenoxy)acetic acid

Cat. No. B2866742
CAS RN: 856357-86-3
M. Wt: 210.185
InChI Key: SWNDMJNDLFDYQW-UHFFFAOYSA-N
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Description

“2-(2-Formyl-5-methoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C10H10O5 . It is used for experimental and research purposes . This compound is a potent, reversible, ATP-competitive inhibitor of protein kinase A .


Molecular Structure Analysis

The molecular structure of “2-(2-Formyl-5-methoxyphenoxy)acetic acid” is characterized by the presence of formyl and methoxy groups. The InChI code for this compound is 1S/C10H10O5/c1-14-8-3-2-7 (5-11)9 (4-8)15-6-10 (12)13/h2-5H,6H2,1H3, (H,12,13) .


Chemical Reactions Analysis

The reactivity of “2-(2-Formyl-5-methoxyphenoxy)acetic acid” is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Formyl-5-methoxyphenoxy)acetic acid” are closely related to its molecular structure. The presence of substituents like the methoxy group can affect properties such as solubility, melting point, and reactivity. The compound has a molecular weight of 210.19 and a melting point of 137-138°C .

Scientific Research Applications

Medicinal Chemistry: COX-2 Inhibitor Synthesis

2-(2-Formyl-5-methoxyphenoxy)acetic acid: is utilized in the synthesis of selective COX-2 inhibitors . These inhibitors play a crucial role in reducing inflammation by targeting the COX-2 enzyme, which converts arachidonic acid into prostaglandins. The selective inhibition of COX-2 over COX-1 is significant as it minimizes gastrointestinal side effects associated with non-selective NSAIDs.

Chemical Synthesis: Building Block for Heterocyclic Compounds

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes. The ability to introduce different functional groups makes it a valuable reagent in organic synthesis.

Pharmacology: Study of Drug Metabolism

In pharmacological research, 2-(2-Formyl-5-methoxyphenoxy)acetic acid is used to study the metabolism of drugs . It helps in understanding how drugs are processed in the body, which is crucial for the development of safe and effective pharmaceuticals.

Material Science: Polymer Modification

The compound is also explored in material science for modifying the properties of polymers . By incorporating it into polymer chains, researchers can alter the physical and chemical characteristics of materials, leading to the development of new materials with specific desired properties.

Biological Studies: Investigating Cellular Pathways

Researchers use 2-(2-Formyl-5-methoxyphenoxy)acetic acid to investigate various cellular pathways . Its role in cellular signaling and regulation can provide insights into the mechanisms of diseases and the development of targeted therapies.

Industrial Applications: Intermediate in Chemical Manufacturing

In the chemical industry, this compound is used as an intermediate in the manufacturing of other chemicals . Its reactivity and stability under different conditions make it a valuable intermediate for large-scale chemical production processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(2-formyl-5-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-2-7(5-11)9(4-8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNDMJNDLFDYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856357-86-3
Record name 2-(2-formyl-5-methoxyphenoxy)acetic acid
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